N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes due to its unique structural features.
Medicine: It may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by influencing signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
Naphthyl derivatives: Compounds with a naphthyl group may have comparable properties and applications.
Thiophene sulfonamides: These compounds contain the thiophene sulfonamide group and may exhibit similar reactivity.
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide is unique due to its combination of benzothiazole, naphthyl, and thiophene sulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14N2O3S4 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C21H14N2O3S4/c24-20-14-7-2-1-6-13(14)16(23-30(25,26)19-10-5-11-27-19)12-18(20)29-21-22-15-8-3-4-9-17(15)28-21/h1-12,23-24H |
InChI Key |
NQECJTBMNZSCAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
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